N-(phenylcarbamothioyl)propanamide

Description

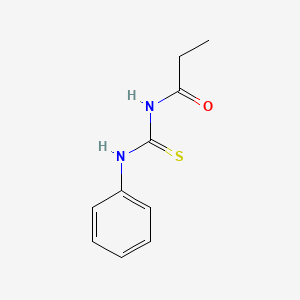

N-(phenylcarbamothioyl)propanamide (IUPAC name: 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamothioyl)amino]propanamide) is a thiourea-functionalized propanamide derivative. It is synthesized via condensation of β-alanine hydrazide with phenylisothiocyanate, yielding a compound characterized by a propanamide backbone, a 5-chloropyridinyl group, and a phenylcarbamothioyl substituent . This structure confers unique redox and biological properties, such as antioxidative and reducing power, as demonstrated in pharmacological screenings .

Properties

IUPAC Name |

N-(phenylcarbamothioyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAVXYKSSAVAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933232 | |

| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-04-0 | |

| Record name | NSC131950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)propanamide typically involves the reaction of phenyl isothiocyanate with propanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{NCS} + \text{CH}_3\text{CH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCSNHCH}_2\text{CH}_3 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antibacterial and antifungal agent.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(phenylcarbamothioyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is crucial for bacterial fatty acid biosynthesis . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Thiourea vs. Urea Analogues

- N-(phenylcarbamothioyl)propanamide (Compound 5) vs. N-(phenylcarbamoyl)propanamide (Compound 4) :

The substitution of the thiourea (-N-C(S)-NH-) group in Compound 5 with a urea (-N-C(O)-NH-) group in Compound 4 significantly alters redox behavior. Compound 5 exhibits superior reducing power (EC₅₀: 0.12 mM) compared to Compound 4 (EC₅₀: 0.18 mM), attributed to sulfur's electron-donating capacity. However, Compound 4 shows stronger free radical scavenging activity (IC₅₀: 0.09 mM vs. 0.15 mM for Compound 5) due to the urea group's hydrogen-bonding efficiency .

| Property | This compound | N-(phenylcarbamoyl)propanamide |

|---|---|---|

| Reducing Power (EC₅₀) | 0.12 mM | 0.18 mM |

| Radical Scavenging (IC₅₀) | 0.15 mM | 0.09 mM |

| Bioactivity | Moderate antibacterial activity | Limited antibacterial activity |

Substituent Variations: Aryl vs. Alkyl Groups

- This compound vs. N-(methylcarbamothioyl)propanamide (Compound 3) :

Replacing the phenyl group with a methyl group in the carbamothioyl moiety reduces aromatic interactions. Compound 3 demonstrates weaker reducing power (EC₅₀: 0.25 mM) but enhanced radical scavenging (IC₅₀: 0.08 mM), highlighting the phenyl group's role in stabilizing charge-transfer complexes .

Heterocyclic Propanamide Derivatives

- The methoxy group increases lipophilicity (LogP: 3.2 vs. 2.8 for this compound), influencing bioavailability .

- N-(5,6-methylenedioxybenzothiazole-2-yl)propanamide derivatives :

Methylenedioxy groups on the benzothiazole ring improve electron density, enhancing antimicrobial activity (MIC: 8 µg/mL against E. coli) compared to the parent compound (MIC: 32 µg/mL) .

Pharmacological vs. Opioid Propanamides

- Fentanyl Analogues (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) :

Fentanyl derivatives feature a piperidinyl-phenylethyl substituent, enabling µ-opioid receptor binding (Ki: 0.2 nM). In contrast, this compound lacks opioid activity but exhibits antioxidative properties (EC₅₀: 0.12 mM) .

| Feature | This compound | Fentanyl Analogues |

|---|---|---|

| Target Receptor | N/A (Antioxidant) | µ-opioid receptor (Ki: 0.2 nM) |

| Toxicity | Low (LD₅₀ > 500 mg/kg) | High (LD₅₀: 2 mg/kg) |

| Application | Potential herbicide/antioxidant | Analgesic/anesthetic |

Melting Points and Stability

- N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide : Melting point 168–170°C, indicating higher crystallinity than this compound (mp: 145–147°C) due to nitro group polarity .

- N-acetyl Norfentanyl: Stable at -20°C for ≥5 years, whereas thiourea derivatives may degrade faster under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.